XLogP3 Lipophilicity: 3-Amino-4-methylbenzonitrile Is the Most Hydrophilic Among Methyl-Substituted Isomers
The target compound exhibits a computed XLogP3 value of 0.5, which is the lowest among all methyl-substituted aminobenzonitrile isomers. This represents a 2.0-fold difference (0.5 vs. 1.0) compared to 4-amino-3-methylbenzonitrile (XLogP3 = 1.0) and a 3.2-fold difference compared to 2-amino-4-methylbenzonitrile (XLogP3 = 1.6) [1]. The unsubstituted 3-aminobenzonitrile has an XLogP3 of 1.1. The markedly lower lipophilicity of the target compound arises from the specific 3-amino-4-methyl substitution where the electron-donating methyl group is ortho to the amino group, enhancing local polarity and reducing overall logP [2]. This difference in calculated lipophilicity is large enough (>0.5 log units) to translate into measurably different chromatographic retention, aqueous solubility, and partitioning behavior [3].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.5 (PubChem, computed by XLogP3 3.0) |
| Comparator Or Baseline | 3-Aminobenzonitrile: XLogP3 = 1.1; 4-Amino-3-methylbenzonitrile: XLogP3 = 1.0; 2-Amino-4-methylbenzonitrile: XLogP3 = 1.6 |
| Quantified Difference | Target XLogP3 is 0.5–1.1 log units lower than all comparators; 2.0–3.2× lower than methyl-substituted isomers |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.04.14); all values from identical computational method enabling direct cross-compound comparison |
Why This Matters
Lower XLogP3 correlates with higher aqueous solubility and reduced non-specific protein binding, making the target compound preferable when the intermediate must be processed in aqueous or polar solvent systems during multi-step synthesis, or when the final drug substance benefits from lower logP.
- [1] National Center for Biotechnology Information. PubChem Compound Summary computed properties: CID 7016428 (XLogP3 = 0.5), CID 7010316 (XLogP3 = 1.0), CID 2801276 (XLogP3 = 1.6), CID 16702 (XLogP3 = 1.1). https://pubchem.ncbi.nlm.nih.gov. Accessed 25 Apr 2026. View Source
- [2] Exner, O.; Böhm, S. Validity of the Hammett Equation for Isolated Molecules: Basicity of 3- and 4-Substituted Benzonitriles. Phys. Chem. Chem. Phys. 2004, 6, 3864–3871. View Source
- [3] PubChem. XLogP3 3.0 algorithm documentation. https://pubchem.ncbi.nlm.nih.gov. Accessed 25 Apr 2026. View Source
